molecular formula C12H21NO3 B2739468 Ethyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate CAS No. 2287332-23-2

Ethyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate

Cat. No.: B2739468
CAS No.: 2287332-23-2
M. Wt: 227.304
InChI Key: BXMFGWZHSCPDAQ-UHFFFAOYSA-N
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Description

The compound is a derivative of the spiro compound family, specifically an 8-oxa-2-azaspiro[4.5]decane derivative . Spiro derivatives are bicyclic organic compounds formed by two rings linked by one carbon atom. They simultaneously possess 3D structural properties and inherent rigidity .


Synthesis Analysis

A synthesis method for a similar compound, 8-oxa-2-azaspiro[4.5]decane, has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .


Chemical Reactions Analysis

The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives involves the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol, leading to the closure of the pyrrolidine ring into heterocycles .

Properties

IUPAC Name

ethyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-2-16-11(14)7-10-8-12(9-13-10)3-5-15-6-4-12/h10,13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMFGWZHSCPDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC2(CCOCC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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